![molecular formula C11H11F3N2O2 B6122960 ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate](/img/structure/B6122960.png)
ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate (ETPP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. ETPP is a member of the hydrazone family, which is a class of compounds that possess a nitrogen-nitrogen double bond (-N=N-) and have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is complex and varies depending on the biological system being studied. In cancer cells, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes. In Alzheimer's disease, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In Alzheimer's disease, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has also been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is its ease of synthesis, which makes it an attractive option for the preparation of novel compounds. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate also exhibits a wide range of pharmacological properties, which makes it a versatile compound for drug development. However, one of the limitations of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate. One area of research that holds promise is the development of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate-based anticancer drugs. Several studies have shown that ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate exhibits potent anticancer activity, and further research is needed to develop ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate-based drugs that can be used in the clinic. Another area of research that holds promise is the development of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate-based drugs for the treatment of Alzheimer's disease. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has been shown to improve cognitive function in Alzheimer's patients, and further research is needed to develop ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate-based drugs that can be used in the clinic. Finally, further research is needed to fully understand the mechanism of action of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate and its potential applications in other disease areas.
Synthesemethoden
The synthesis of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate involves the reaction between ethyl 3,3,3-trifluoropyruvate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes a condensation reaction to yield ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate. The synthesis method is relatively simple and can be performed under mild conditions, which makes it an attractive option for the preparation of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is its anticancer activity. Several studies have shown that ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate can induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research where ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has shown promise is in the treatment of Alzheimer's disease. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate can increase the levels of acetylcholine in the brain, which may improve cognitive function in Alzheimer's patients.
Eigenschaften
IUPAC Name |
ethyl (2Z)-3,3,3-trifluoro-2-(phenylhydrazinylidene)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-2-18-10(17)9(11(12,13)14)16-15-8-6-4-3-5-7-8/h3-7,15H,2H2,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRWAOUHDDCAQM-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-3,3,3-trifluoro-2-(phenylhydrazinylidene)propanoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.